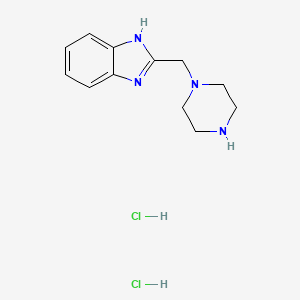![molecular formula C13H11BrO3 B1452638 Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate CAS No. 270081-83-9](/img/structure/B1452638.png)
Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate
Vue d'ensemble
Description
“Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate” is a chemical compound with the empirical formula C13H11BrO3 . It has a molecular weight of 295.13 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isO=C(OC)COC1=CC2=C(C=C1)C=C(Br)C=C2 . This notation provides a way to represent the structure of the molecule in a textual format.
Applications De Recherche Scientifique
Antimicrobial Applications
Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate has been studied for its potential in antimicrobial applications. Research by Mayekar et al. (2010) involved synthesizing new 1,3,4-oxadiazole derivatives with a 6-bromonaphthalene moiety, which showed good antimicrobial activity (Mayekar et al., 2010). Similarly, Mohammad et al. (2017) explored the synthesis of new heterocyclic compounds including 1,3-oxazepine derivatives of 6-methyl 2-thiouracil, showing significant antibacterial activity (Mohammad et al., 2017).
Analytical Chemistry and Detection
In analytical chemistry, derivatives of Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate have been used as fluorogenic labeling reagents. Gatti et al. (1990) investigated the use of a similar compound for labeling biologically important thiols in high-performance liquid chromatography (HPLC), aiding in the detection and analysis of these substances (Gatti et al., 1990).
Organic Synthesis
The compound has also been a focus in the field of organic synthesis. For example, Lee et al. (2017) described the crystal structure of a related compound, highlighting its potential in organic synthesis processes (Lee et al., 2017).
Safety And Hazards
This compound is classified as Eye Damage 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The signal word for this compound is “Danger” and it has hazard statement H318 . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
methyl 2-(6-bromonaphthalen-2-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3/c1-16-13(15)8-17-12-5-3-9-6-11(14)4-2-10(9)7-12/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUAGHYUPYVOOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



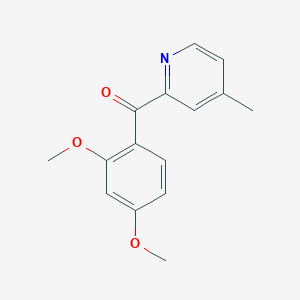
![13-Oxo-12-oxa-2,3,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene-5-carboxamide](/img/structure/B1452557.png)
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride](/img/structure/B1452558.png)
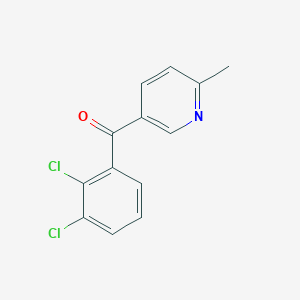
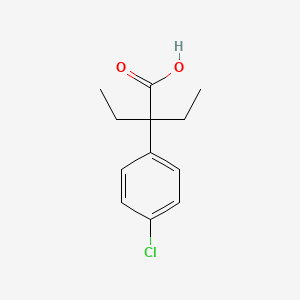
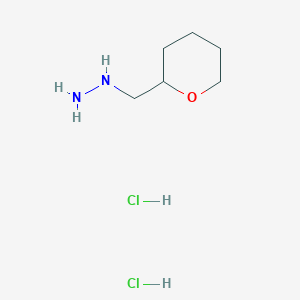
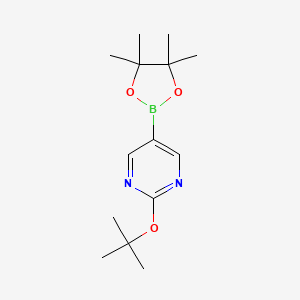

![Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine](/img/structure/B1452571.png)

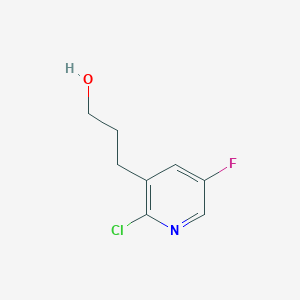
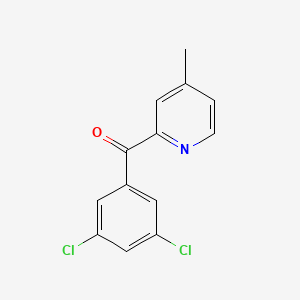
![1-Thia-4-azaspiro[4.4]nonane hydrochloride](/img/structure/B1452577.png)
